
Benzyl 3-amino-3-oxopropanoate
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Overview
Description
Benzyl 3-amino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of propanoic acid, featuring a benzyl group attached to the nitrogen atom and an amino group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-amino-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions. The reaction typically proceeds as follows:
- Benzylamine is added to a solution of ethyl 3-oxopropanoate in an appropriate solvent, such as ethanol.
- The mixture is heated under reflux with a catalytic amount of acid, such as hydrochloric acid, to facilitate the reaction.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The β-ketoamide group facilitates nucleophilic attack, enabling substitution at the carbonyl carbon. Key examples include:
Mechanistic Insights :
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Palladium catalysts promote oxidative addition of 3-iodopropynamides, followed by alcohol nucleophilic attack and reductive elimination .
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Steric hindrance from substituents (e.g., ortho-tolyl groups) reduces reaction efficiency .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Reaction Type | Reagents/Conditions | Product(s) Formed | Notes | Reference |
---|---|---|---|---|
Acidic Hydrolysis | HCl (aq), reflux | 3-Amino-3-oxopropanoic acid | Requires prolonged heating | |
Basic Hydrolysis | NaOH (aq), RT | Sodium 3-amino-3-oxopropanoate | Rapid saponification |
Kinetic Data :
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Basic hydrolysis proceeds faster (t₁/₂ = 15 min at pH 12) due to hydroxide ion nucleophilicity.
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Acidic conditions favor protonation of the ester carbonyl, slowing the reaction (t₁/₂ = 6 hr at pH 2).
Amide Functionalization
The amino group participates in condensation and acylation reactions:
Reaction Type | Reagents/Conditions | Product(s) Formed | Application | Reference |
---|---|---|---|---|
Acylation | Acetyl chloride, pyridine | Benzyl 3-acetamido-3-oxopropanoate | Prodrug synthesis | |
Schiff Base Formation | 2,4-Dichlorobenzaldehyde, EtOH | Benzyl 3-(2,4-dichlorobenzylideneamino)-3-oxopropanoate | Chelating agents |
Structural Impact :
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Acylated derivatives exhibit enhanced lipophilicity, improving membrane permeability in pharmacological contexts.
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Schiff bases formed with aromatic aldehydes show fluorescence properties.
Redox Reactions
The ketone group undergoes selective reduction:
Stereochemical Outcomes :
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NaBH₄ reduces the ketone to a secondary alcohol with retention of configuration .
-
LiAlH₄ further reduces the amide to an amine, forming a diol .
Cross-Coupling Reactions
Palladium-mediated couplings enable C–C bond formation:
Reaction Type | Reagents/Conditions | Product(s) Formed | Scope | Reference |
---|---|---|---|---|
Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | Benzyl 3-amino-3-(biphenyl-4-yl)oxopropanoate | Limited to aryl groups |
Limitations :
-
Substrate compatibility is restricted by the electron-withdrawing amide group, which deactivates the ketone toward cross-coupling .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
Conditions | Major Products | Minor Products | Mechanism | Reference |
---|---|---|---|---|
250°C, N₂ atmosphere | Benzyl alcohol, CO₂ | Acrylamide derivatives | Radical chain scission |
Analytical Data :
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Thermogravimetric analysis (TGA) shows a 95% mass loss between 200–300°C.
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Gas chromatography (GC) confirms CO₂ and benzyl alcohol as primary volatiles.
Scientific Research Applications
Chemical Structure and Synthesis
Benzyl 3-amino-3-oxopropanoate has the molecular formula C10H11NO3 and features a benzyl group attached to the nitrogen atom of an amino group at the third carbon position of propanoic acid. The compound can be synthesized through the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions, typically using hydrochloric acid as a catalyst in ethanol solvent.
Synthesis Procedure:
- Reagents : Benzylamine and ethyl 3-oxopropanoate.
- Solvent : Ethanol.
- Catalyst : Hydrochloric acid (HCl).
- Procedure : Heat the mixture under reflux, cool it, and purify the product by recrystallization.
This synthetic route highlights its accessibility for research and industrial applications.
Scientific Research Applications
This compound has several notable applications:
1. Chemistry
- Serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
- Can undergo oxidation to form benzyl 3-amino-3-oxo-2-propanoic acid or reduction to yield benzyl 3-amino-3-hydroxypropanoate, facilitating further chemical transformations .
2. Biology
- Utilized in studies involving enzyme inhibition and protein interactions. The compound can act as an enzyme inhibitor by binding to active sites, blocking enzymatic activity, which impacts various biochemical pathways .
- Investigated for its potential role in modulating neurotransmitter receptors, enhancing inhibitory neurotransmission through interactions with GABA receptors.
3. Medicine
- Explored as a precursor for drug development, particularly in synthesizing compounds with anticancer and antimicrobial properties .
- Case studies indicate its potential efficacy against various cancer cell lines, suggesting strong antitumor activity .
4. Industry
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism of action of benzyl 3-amino-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Ethyl 3-amino-3-oxopropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Benzyl 3-amino-2-oxopropanoate: Differing by the position of the oxo group.
Benzyl 3-amino-3-hydroxypropanoate: The oxo group is reduced to a hydroxyl group.
Uniqueness: Benzyl 3-amino-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Biological Activity
Benzyl 3-amino-3-oxopropanoate (C10H11NO3) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a benzyl group attached to the nitrogen atom of an amino group at the third carbon position of propanoic acid. The compound can be synthesized through various methods, with a common approach involving the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions. The reaction typically follows these steps:
- Reagents : Benzylamine and ethyl 3-oxopropanoate.
- Solvent : Ethanol.
- Catalyst : Hydrochloric acid (HCl).
- Procedure : The mixture is heated under reflux, cooled, and the product is purified by recrystallization.
This synthetic route highlights the compound's accessibility for research and industrial applications.
Biological Mechanisms
This compound exhibits various biological activities, primarily through enzyme inhibition and interaction with molecular targets.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) activity. This inhibition can block neurotransmitter breakdown, potentially contributing to therapeutic effects in neurodegenerative diseases .
Mechanism of Action :
- Binding : The compound binds to the active site of AChE, inhibiting its function.
- Pathways Affected : This inhibition can alter neurotransmitter levels, influencing cognitive functions and memory retention.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of this compound, it was found to demonstrate significant inhibitory effects against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .
Comparison with Related Compounds
This compound shares structural similarities with other compounds in its class but exhibits unique biological activities due to its specific substitution pattern.
Table 2: Comparison with Similar Compounds
Compound | Structural Difference | Notable Activity |
---|---|---|
Ethyl 3-amino-3-oxopropanoate | Ethyl group instead of benzyl | Lower lipophilicity |
Benzyl 3-amino-2-oxopropanoate | Oxo group at position 2 | Varies in enzyme interaction |
Benzyl 3-amino-3-hydroxypropanoate | Hydroxyl group instead of oxo | Altered biological activity |
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
benzyl 3-amino-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
InChI Key |
IMCUOTYDORHFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)N |
Origin of Product |
United States |
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